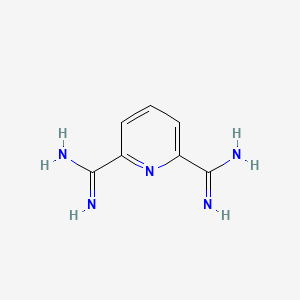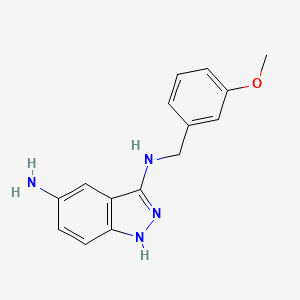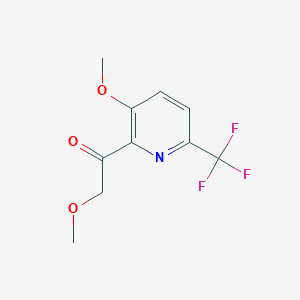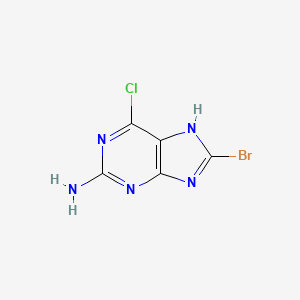
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde typically involves multiple steps. One common method includes the protection of the hydroxyl group followed by the introduction of the triethylsilyl group. The tert-butyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the corresponding alcohol to form the benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the triethylsilyl group.
Major Products Formed
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The triethylsilyl group can protect the hydroxyl group from unwanted reactions, allowing for selective modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Lacks the triethylsilyl group, making it less sterically hindered.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but without the triethylsilyl group.
5-(1,1-Dimethylethyl)-2,3-dihydroxybenzaldehyde: Contains an additional hydroxyl group, increasing its reactivity.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is unique due to the presence of the triethylsilyl group, which provides steric protection and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C17H28O2Si |
|---|---|
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
5-tert-butyl-2-hydroxy-3-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-7-20(8-2,9-3)15-11-14(17(4,5)6)10-13(12-18)16(15)19/h10-12,19H,7-9H2,1-6H3 |
InChI-Schlüssel |
QLXGCGZEYGQXHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC(=CC(=C1O)C=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B11754756.png)



![(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11754792.png)
![1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine](/img/structure/B11754796.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754810.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11754813.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)

![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
